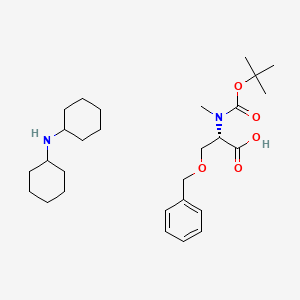

Boc-N-methyl-O-benzyl-L-serine DCHA salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRJEKWXCAQSPJ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-methyl-O-benzyl-L-serine DCHA Salt: Synthesis, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of Boc-N-methyl-O-benzyl-L-serine DCHA salt, a crucial building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document delves into its synthesis, characterization, and strategic applications, with a focus on the underlying scientific principles and practical experimental methodologies.

Introduction: The Strategic Advantage of N-Methylation in Peptide-Based Drug Discovery

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful strategy to enhance the therapeutic potential of peptide drug candidates. This modification imparts several advantageous properties:

-

Increased Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from enzymatic degradation by proteases, thereby extending the in-vivo half-life of the peptide.

-

Enhanced Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and potentially the blood-brain barrier.

-

Improved Solubility: N-methylation can disrupt interchain hydrogen bonding that leads to aggregation, thus improving the solubility of certain peptide sequences.

-

Conformational Constraint: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to increased potency and receptor selectivity.

Boc-N-methyl-O-benzyl-L-serine is a derivative of the amino acid serine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, the hydroxyl group is protected by a benzyl (Bzl) group, and the backbone amide is methylated. The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity, stability, and ease of handling compared to the free acid, which is often an oil.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value |

| Chemical Name | N-cyclohexylcyclohexanamine;(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-(phenylmethoxy)propanoic acid |

| Synonyms | Boc-N-Me-Ser(Bzl)-OH DCHA |

| Molecular Formula | C₂₈H₄₆N₂O₅ |

| Molecular Weight | 490.68 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | L-configuration |

Analytical Characterization (Expected)

While comprehensive, publicly available spectra for this compound are limited, the expected analytical data can be inferred from its constituent parts and related compounds. Researchers synthesizing this compound should perform full characterization for verification.

-

¹H NMR: Expected signals would include those for the Boc group (singlet, ~1.4 ppm), the N-methyl group (singlet, ~2.7-3.0 ppm), the serine backbone protons, the benzyl protecting group (aromatic protons ~7.3 ppm and benzylic protons ~4.5 ppm), and the dicyclohexylamine protons (broad multiplets, ~1.0-3.0 ppm).

-

¹³C NMR: Key signals would correspond to the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the Boc, N-methyl, serine, benzyl, and dicyclohexylamine moieties.

-

IR Spectroscopy: Characteristic peaks would be observed for the carbonyl stretching of the Boc and carboxylate groups, C-H stretching of the various aliphatic and aromatic groups, and N-H stretching from the dicyclohexylammonium ion.

-

Mass Spectrometry (ESI-MS): In positive ion mode, a peak corresponding to the free acid cation [M+H]⁺ (where M = Boc-N-methyl-O-benzyl-L-serine) would be expected at m/z ~310. In negative ion mode, a peak for the free acid anion [M-H]⁻ would be observed at m/z ~308.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available L-serine. The causality behind each step is crucial for a successful outcome.

Caption: Workflow for incorporating Boc-N-methyl-O-benzyl-L-serine in SPPS.

Step-by-Step Experimental Protocol: SPPS

Materials:

-

This compound

-

Peptide synthesis resin with a free amino group

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

10% aqueous potassium bisulfate (KHSO₄) or similar weak acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Piperidine (for Fmoc-based synthesis monitoring, if applicable)

Protocol:

-

Liberation of the Free Acid:

-

Prior to use in SPPS, the DCHA salt must be cleaved to yield the free acid.

-

Dissolve the this compound in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash three times with a cold 10% aqueous solution of KHSO₄. This protonates the dicyclohexylamine, rendering it water-soluble.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the free acid, typically as an oil.

-

-

Coupling to the Resin-Bound Peptide:

-

Swell the resin (with the N-terminal amino group deprotected) in DMF.

-

In a separate vessel, dissolve 3-4 equivalents of Boc-N-methyl-O-benzyl-L-serine (free acid) in DMF.

-

Add 3-4 equivalents of HATU and 6-8 equivalents of DIEA to the amino acid solution to pre-activate it for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Due to steric hindrance, longer coupling times and/or double coupling may be necessary.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or the chloranil test.

-

Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the newly added N-methylated serine residue.

-

Wash the resin with DCM and DMF to prepare for the next coupling cycle.

-

Conclusion

This compound is a valuable and strategically important building block in the field of peptide chemistry and drug discovery. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The incorporation of this N-methylated amino acid into peptides can significantly improve their pharmacokinetic properties, making it a key tool for the development of novel peptide-based therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation.

- Malakoutikhah, M., Teixidó, M., & Giralt, E. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Journal of Medicinal Chemistry, 51(16), 4881-4890.

- Doedens, L., Opperer, F., Cai, M., Beck, J. G., Dedek, M., Palmer, E., Hruby, V. J., & Kessler, H. (2010). Multiple N-methylation of peptides: a new strategy to improve pharmacological properties. Journal of the American Chemical Society, 132(23), 8115-8128.

- Bose, P. P., Chatterjee, U., & Govender, T. (2015). N-methylation of peptides: a promising strategy to enhance their therapeutic potential. Journal of Peptide Science, 21(8), 599-611.

- Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910.

- Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). PyBOP®: A new peptide coupling reagent for solution and solid phase synthesis. Tetrahedron Letters, 32(17), 1967-1970.

An In-Depth Technical Guide to Boc-N-methyl-O-benzyl-L-serine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and medicinal chemistry, the strategic selection of protected amino acid derivatives is paramount to achieving desired synthetic outcomes and biological activities. Boc-N-methyl-O-benzyl-L-serine is a key building block, offering a unique combination of protecting groups that facilitate the synthesis of complex peptides, particularly those with enhanced pharmacological properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and characterization protocols, and its critical role in modern drug development. The N-methylation of the peptide backbone is a crucial modification known to improve metabolic stability, membrane permeability, and conformational rigidity, thereby enhancing the therapeutic potential of peptide-based drugs.

Core Properties of Boc-N-methyl-O-benzyl-L-serine

A thorough understanding of the physicochemical properties of Boc-N-methyl-O-benzyl-L-serine is essential for its effective handling, reaction setup, and purification.

Chemical and Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₃NO₅ | Inferred from structure |

| Molecular Weight | 309.36 g/mol | Inferred from structure |

| Appearance | White to off-white powder or solid | [1] |

| Melting Point | Not widely reported; expected to be a low-melting solid or viscous oil | General knowledge of similar compounds |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, ethyl acetate, and DMSO. | [1] |

| Optical Rotation | Specific rotation not widely reported. The L-configuration is crucial for biological applications. | [2] |

Strategic Importance in Peptide Synthesis: The Role of Protecting Groups

The utility of Boc-N-methyl-O-benzyl-L-serine in peptide synthesis is defined by its protecting group strategy, which allows for selective chemical transformations.

-

Boc (tert-Butoxycarbonyl) Group: This acid-labile protecting group on the N-terminus is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[2] Its removal is typically achieved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which leaves the more stable benzyl ether protecting group intact.[3]

-

Benzyl (Bzl) Group: The benzyl ether protecting the serine hydroxyl group is stable to the acidic conditions used for Boc deprotection.[2] This orthogonality is crucial for preventing unwanted side reactions, such as O-acylation, during peptide coupling.[2] The benzyl group is typically removed under harsher conditions, such as strong acid (e.g., HF) or catalytic hydrogenation.[2]

-

N-Methyl Group: The presence of the N-methyl group introduces several advantageous properties to the resulting peptide. It can increase resistance to enzymatic degradation by proteases, enhance membrane permeability, and constrain the peptide's conformation, which can lead to higher receptor selectivity and bioavailability.

Synthesis and Characterization

The synthesis of Boc-N-methyl-O-benzyl-L-serine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

Synthesis Workflow

Detailed Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine (Boc-L-Serine)

This procedure is adapted from a standard method for the Boc protection of amino acids.[3]

-

Dissolve L-serine (e.g., 5.2 g, 50.0 mmol) in a 1M aqueous solution of sodium hydroxide (50 mL) and 1,4-dioxane (100 mL) in a round-bottom flask.

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (e.g., 13.1 g, 60.0 mmol).

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

Remove the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous layer with diethyl ether (50 mL).

-

Acidify the aqueous layer to a pH of 2-3 with a 1M aqueous solution of sulfuric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-serine as a sticky oil.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

This protocol is based on the Williamson ether synthesis.[4]

-

Dissolve the Boc-L-serine from the previous step (e.g., 8.2 g, 40.0 mmol) in anhydrous dimethylformamide (DMF) (200 mL) under an argon atmosphere.

-

Cool the solution to 0°C and add sodium hydride (NaH) (e.g., 2.1 g, 88 mmol) portion-wise.

-

Add benzyl bromide (e.g., 7.5 g, 44 mmol) dropwise and allow the reaction to stir at room temperature for 5 hours.

-

Remove the DMF under reduced pressure.

-

Wash the residue with a mixture of diethyl ether and water.

-

Acidify the aqueous layer with 1M HCl and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with distilled water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

Step 3: N-Methylation of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

This is a general procedure for the N-methylation of Boc-protected amino acids.

-

Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine in anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add methyl iodide (a slight excess).

-

Add sodium hydride (NaH) in small portions over a few hours, monitoring for gas evolution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Carefully quench the reaction by cooling it in an ice bath and adding isopropyl alcohol dropwise, followed by water.

-

Reduce the volume of the solvent under reduced pressure.

-

Acidify the aqueous residue to pH 1-2 with 1M HCl.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-N-methyl-O-benzyl-L-serine.

-

Purify the product using column chromatography on silica gel.

Characterization Techniques

Rigorous characterization is essential to confirm the identity and purity of the synthesized Boc-N-methyl-O-benzyl-L-serine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.7-3.0 ppm), the serine backbone protons, the benzyl group protons (aromatic signals around 7.3 ppm and a singlet for the benzylic CH₂ around 4.5 ppm). The absence of the N-H proton signal from the precursor is a key indicator of successful methylation.[5]

-

¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the N-methyl carbon, and the carbons of the serine backbone and benzyl group would be expected.[6]

-

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of the final product. A suitable method would employ a C18 column with a gradient of acetonitrile in water, with both solvents containing a small amount of a modifier like TFA. Chiral HPLC can be used to determine the enantiomeric purity.[7]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₆H₂₃NO₅ would be approximately 310.16.[8]

Applications in Drug Development and Research

Boc-N-methyl-O-benzyl-L-serine is a valuable building block in the synthesis of peptide-based therapeutics and research tools.

-

Enhanced Pharmacokinetics: The incorporation of N-methylated amino acids can significantly improve a peptide's resistance to proteolytic degradation, leading to a longer in vivo half-life.

-

Improved Cell Penetration: N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes.

-

Conformational Control: The steric hindrance introduced by the N-methyl group can restrict the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for its biological target.

-

Synthesis of Bioactive Peptides: This derivative is used in the synthesis of a wide range of bioactive peptides, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling Boc-N-methyl-O-benzyl-L-serine and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and toxic reagents like methyl iodide and DMF.

-

Storage: Store the compound in a cool, dry place, typically at 0-8 °C, to prevent degradation.[1]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

Boc-N-methyl-O-benzyl-L-serine is a strategically important and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. Its unique combination of protecting groups allows for controlled and selective chemical manipulations, while the N-methyl group imparts desirable pharmacokinetic and conformational properties to the final peptide product. A thorough understanding of its properties, synthesis, and characterization is essential for its effective application in the design and development of next-generation peptide-based drugs and research tools.

References

- Benchchem. A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH. Benchchem.com. Accessed February 18, 2026.

- Supporting Information for "Title of the paper". (2020). Journal Name, Volume(Issue), Page numbers.

- Supporting Information for "Synthesis of O-benzyl-L-serine". Royal Society of Chemistry, 2014.

- A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 2024.

- ChemPep. Boc Solid Phase Peptide Synthesis. Chempep.com. Accessed February 18, 2026.

- PubChem. L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Chem-Impex. Boc-O-benzyl-L-serine. Chemimpex.com. Accessed February 18, 2026.

- Organic Syntheses Procedure. Organic Syntheses, 1992, 70, 18.

- ChemicalBook. o-benzyl-l-serine methyl ester hydrochloride(19525-87-2) 1 h nmr. Chemicalbook.com. Accessed February 18, 2026.

- PubChem. Fmoc-O-benzyl-L-serine.

- Laboratory Chemicals. Boc-O-benzyl-L-serine, 98%+. Otto-kemi.com. Accessed February 18, 2026.

- ResearchGate. How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?.

- Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigmaaldrich.com. Accessed February 18, 2026.

- Fisher Scientific. N-Boc-O-benzyl-L-serine, 97%. Fishersci.com. Accessed February 18, 2026.

- Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 2014.

- Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.com. Accessed February 18, 2026.

- Thermo Scientific Chemicals. N-Boc-O-benzyl-L-serine, 97% 25 g. Thermofisher.com. Accessed February 18, 2026.

- NIST WebBook. l-Serine, N,O-bis(capryloyl)-, methyl ester. National Institute of Standards and Technology. Accessed February 18, 2026.

- Chem-Impex. Fmoc-N-methyl-O-benzyl-L-serine. Chemimpex.com. Accessed February 18, 2026.

- ResearchGate. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | C15H21NO5 | CID 90234 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of DCHA Salts in Amino Acid Stability: A Technical Guide for Drug Development

Topic: Role of DCHA salt in amino acid stability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the high-stakes environment of peptide synthesis and pharmaceutical intermediate development, the physical state of a starting material often dictates the success of a campaign. Many N-protected amino acids—particularly those with complex side chains or N-methyl modifications—exist naturally as viscous, hygroscopic oils.[1] These "oils" are prone to oxidative degradation, difficult to weigh, and challenging to purify.

Dicyclohexylamine (DCHA) serves as a critical "resolving agent" and stabilizer in this context.[1] By converting amorphous free acids into highly crystalline DCHA salts, researchers can lock these unstable molecules into a rigid lattice, excluding water and oxygen while enabling purification via standard recrystallization. This guide details the mechanistic basis of this stability, provides comparative data, and outlines the precise protocols for both the formation and the necessary removal of DCHA prior to peptide coupling.

The Chemistry of Instability: Why "Oils" Fail

To understand the necessity of DCHA, one must first understand the vulnerability of the free acid form of many N-protected amino acids (e.g., Boc-X-OH, Z-X-OH).[1]

-

Hygroscopicity: Amorphous oils lack a defined crystal lattice.[1] This high surface area allows for rapid absorption of atmospheric moisture, leading to hydrolysis of sensitive protecting groups (e.g., Boc removal) or promoting racemization.[1]

-

Oxidative Susceptibility: Without the packing order of a crystal, reactive side chains (e.g., Methionine, Tryptophan) are more accessible to reactive oxygen species (ROS).[1]

-

Purification Limits: Oils cannot be recrystallized.[1] Impurities from synthesis (unreacted reagents, truncated byproducts) remain trapped in the viscous matrix, requiring expensive and time-consuming chromatography to remove.[1]

The DCHA Solution: Mechanistic Stabilization

Dicyclohexylamine (DCHA) is a secondary amine featuring two bulky cyclohexyl rings.[1] Its stabilizing power stems from three physicochemical factors:

-

Lattice Energy Maximization: The acid-base reaction between the carboxylic acid of the amino acid and DCHA forms a salt.[1] The bulky, hydrophobic cyclohexyl groups of DCHA facilitate efficient packing into a crystal lattice. This high lattice energy raises the melting point significantly, turning oils into solids.

-

Hydrophobic Shielding: The cyclohexyl rings create a hydrophobic micro-environment around the ionic core, repelling water molecules that would otherwise induce degradation.[1]

-

Steric Bulk: The sheer size of the DCHA counterion prevents close approach of other reactive species, effectively "caging" the amino acid until liberation is required.[1]

Diagram 1: The Stabilization Mechanism

The following diagram illustrates the transition from an unstable amorphous state to a stable crystalline lattice via DCHA salt formation.

Caption: Transformation of amorphous free acid to crystalline salt via DCHA, increasing lattice energy and stability.

Comparative Analysis: Free Acid vs. DCHA Salt

The following table demonstrates the dramatic shift in physical properties conferred by DCHA salt formation. Note the transition from "Oil" to high-melting solids, which directly correlates to shelf-life stability.[1]

| Compound | Free Acid State | Free Acid MP (°C) | DCHA Salt State | DCHA Salt MP (°C) | Stability Gain |

| Z-D-Leu-OH | Oily Liquid | N/A (Oil) | Crystalline White Powder | 152 - 156 | High (Allows Recrystallization) |

| Boc-D-Cpa-OH | Amorphous Solid/Oil | Indistinct | Crystalline Solid | 155 - 161 | High (Non-hygroscopic) |

| Boc-Asp(OMe)-OH | Viscous Oil | N/A | Crystalline Solid | 155 - 162 | Medium (Prevents hydrolysis) |

| Boc-N-Me-Phe-OH | Oil | N/A | Crystalline Solid | High (approx >140) | High (Enables handling) |

Data Sources: BenchChem [1], Chem-Impex [2], Sigma-Aldrich [3].[1]

Experimental Protocol: Synthesis & Crystallization

Objective: Convert a crude, oily N-protected amino acid into its stable DCHA salt for purification.

Reagents:

-

Crude N-protected Amino Acid (e.g., Z-Leu-OH)

-

Dicyclohexylamine (DCHA) (1.05 equivalents)[1]

-

Solvents: Diethyl Ether (Et₂O), Ethyl Acetate (EtOAc), Hexane.[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude amino acid oil in a minimal volume of Et₂O or EtOAc.[1] If the oil is viscous, mild warming (30°C) may be required.[1]

-

Addition: While stirring vigorously, add DCHA (1.0 - 1.05 eq) dropwise.

-

Observation: Evolution of heat (exothermic acid-base reaction) and immediate cloudiness often occurs.[1]

-

-

Precipitation:

-

Crystallization: Cool the mixture to 4°C for 4–12 hours.

-

Filtration: Filter the white precipitate under vacuum.

-

Wash: Wash the filter cake with cold Et₂O/Hexane (1:1) to remove non-acidic impurities and excess DCHA.[1]

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Experimental Protocol: Desalting (Liberation)

Crucial Warning: DCHA salts cannot be used directly in peptide coupling reactions.[1] The free amine (DCHA) will compete with the amino component for the activated carboxylate, leading to side products.[1] You must liberate the free acid before use.

Reagents:

-

Acid Wash Solution: 10% KHSO₄ (aq) OR 5% H₃PO₄.[1]

-

Avoid HCl: DCHA-HCl is sparingly soluble in water and may contaminate the organic layer.

-

Step-by-Step Workflow:

-

Suspension: Suspend the DCHA salt in EtOAc (approx. 10 mL per gram of salt).

-

Acidification: Add the acidic wash solution (KHSO₄ or H₃PO₄) to the separatory funnel.[1] Shake vigorously.

-

Separation: Allow layers to separate. The DCHA remains in the aqueous layer; the Amino Acid moves to the organic layer.

-

Extraction Cycles: Drain the aqueous layer.[1] Wash the organic layer 2 more times with fresh acid solution to ensure complete removal of DCHA.[1]

-

Neutral Wash: Wash the organic layer once with Brine (saturated NaCl) to remove residual acid.[1]

-

Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting oil/foam is the pure free acid, ready for immediate coupling.

Diagram 2: The Purification & Utilization Workflow

This flowchart visualizes the lifecycle of the amino acid from crude synthesis to final peptide coupling.[9]

Caption: Complete workflow for purifying oily amino acids via DCHA salt and regenerating them for synthesis.

Strategic Considerations in Drug Development

Regulatory & Toxicity Notes

While DCHA is an excellent processing aid, it is classified as a toxic and irritating substance [4].

-

Impurity Control: In GMP manufacturing, DCHA is considered a process-related impurity.[1] The desalting step must be validated to ensure DCHA levels are below calculated Permitted Daily Exposure (PDE) limits in the final drug substance.[1]

-

Detection: Residual DCHA can be detected via GC-MS or HPLC (often requiring derivatization due to weak UV absorbance).[1]

When to Use DCHA

-

YES: When the N-protected amino acid is an oil (e.g., Z-Leu, Boc-Ile, N-Me-AAs).[1]

-

YES: When purifying diastereomers (DCHA salts often amplify solubility differences between D/L isomers).[1]

-

NO: If the amino acid is already a stable solid (e.g., Fmoc-Gly-OH).[1] The extra step of desalting adds unnecessary cost and yield loss.[1]

References

Sources

- 1. Boc-Phe-Phe-Phe-OH | C32H37N3O6 | CID 14020970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Boc-2-Amino-5-azido-pentanoic Acid DCHA salt, 1485528-98-0 | BroadPharm [broadpharm.com]

- 3. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. Z-LEU-OH DCHA | 53363-87-4 [chemicalbook.com]

Molecular weight of Boc-N-methyl-O-benzyl-L-serine DCHA salt

Technical Monograph: Characterization and Utility of Boc-N-Me-Ser(Bzl)-OH·DCHA in Peptide Therapeutics

Executive Summary

Boc-N-methyl-O-benzyl-L-serine dicyclohexylammonium (DCHA) salt is a specialized amino acid building block utilized in the synthesis of N-methylated peptides. These peptides are critical in drug discovery for their enhanced proteolytic stability and membrane permeability compared to standard peptides.

-

Molecular Weight (Salt): 490.68 g/mol

-

Molecular Weight (Free Acid): 309.36 g/mol

-

Primary Utility: Introduction of conformational constraints and metabolic stability into peptide backbones.[1]

-

Critical Handling Requirement: The DCHA counter-ion must be removed prior to activation and coupling to prevent side reactions (aminolysis) and ensure efficient incorporation.

Physicochemical Profile

The DCHA salt form is often preferred for storage because N-methylated amino acids can be oils or amorphous solids in their free acid state. The salt forms stable, crystalline solids that are easier to weigh and purify.[2][3]

Molecular Specifications

| Property | Free Acid Component | Counter-Ion | Target Complex: DCHA Salt |

| Name | Boc-N-Me-Ser(Bzl)-OH | Dicyclohexylamine | Boc-N-Me-Ser(Bzl)-OH[4] · DCHA |

| Formula | C₁₆H₂₃NO₅ | C₁₂H₂₃N | C₂₈H₄₆N₂O₅ |

| Mol. Weight | 309.36 g/mol | 181.32 g/mol | 490.68 g/mol |

| CAS No. | 64263-84-9 | 101-83-7 | N/A (Salt specific) |

| Structure | Protected Amino Acid | Secondary Amine | 1:1 Ionic Complex |

Structural Analysis

-

Boc (tert-Butyloxycarbonyl): Protects the N-terminus; acid-labile (removed by TFA).

-

N-Methyl (N-Me): Replaces the amide hydrogen, removing a hydrogen bond donor and introducing steric bulk. This is the key feature for bioavailability.

-

O-Benzyl (Bzl): Protects the serine hydroxyl side chain; removed by HF or catalytic hydrogenation.

-

DCHA: A bulky secondary amine that stabilizes the carboxylate group, facilitating crystallization.

Strategic Utility & The "DCHA Trap"

Why N-Methylation?

N-methylation alters the physicochemical properties of peptides significantly:

-

Proteolytic Stability: The N-Me group blocks the approach of peptidases, extending the half-life of the drug in vivo.[5]

-

Conformational Constraint: It restricts the rotation of the peptide bond (

angles), often locking the peptide into a bioactive conformation (e.g., inducing cis-peptide bonds). -

Membrane Permeability: By removing a hydrogen bond donor (NH), the desolvation energy required to enter the lipid bilayer is reduced.

The DCHA Trap (Scientific Integrity)

While DCHA makes the reagent shelf-stable, it is fatal to coupling efficiency if not removed.

-

Mechanism of Failure: If the salt is used directly with activating agents (e.g., HATU, DIC), the free DCHA amine will compete with the amino component of the resin/peptide. DCHA is a secondary amine and can form a stable amide bond with the activated amino acid, permanently capping the sequence and terminating chain growth.

-

Protocol Requirement: You must convert the salt to the free acid before use.

Experimental Protocols

Protocol A: Desalting (DCHA Removal)

Objective: Isolate the pure free acid Boc-N-Me-Ser(Bzl)-OH for coupling.

-

Dissolution: Suspend the DCHA salt (1.0 eq) in Ethyl Acetate (EtOAc). Use approx. 10 mL solvent per gram of salt.[1]

-

Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 10% Citric Acid or 0.5 M KHSO₄ (aqueous).

-

Why? The acid protonates the DCHA amine (forming DCHA·H⁺), rendering it water-soluble. The Boc-amino acid remains in the organic layer.

-

Caution: Do not use strong mineral acids (HCl) for extended periods as they may deprotect the Boc group.

-

-

Extraction: Shake vigorously and drain the aqueous layer. Repeat the acid wash 2 more times to ensure complete DCHA removal.

-

Neutralization: Wash the organic layer once with Brine (saturated NaCl) and once with water to remove excess acid.

-

Drying: Dry the EtOAc layer over anhydrous MgSO₄ or Na₂SO₄. Filter and evaporate in vacuo.

-

Result: A viscous oil or foam (Free Acid) ready for immediate coupling.

Protocol B: Coupling N-Methylated Amino Acids

Objective: Overcome the significant steric hindrance of the N-methyl group during peptide assembly.

-

Reagents: Use high-efficiency coupling reagents. HATU or PyBroP are superior to HBTU/DIC for N-methylated residues.

-

Conditions:

-

Dissolve Free Acid (3.0 eq) and HATU (2.9 eq) in dry DMF.

-

Add DIEA (6.0 eq) to activate.

-

Add to resin immediately.

-

Double Coupling: Perform the coupling twice (2 x 2 hours) to ensure completion.

-

-

Monitoring: Standard Kaiser tests often fail (false negatives) for secondary amines. Use the Chloranil Test or micro-cleavage LC-MS to verify coupling.

Visualization: Workflow Logic

The following diagram illustrates the critical path from the stable salt to the incorporated peptide residue.

Caption: Figure 1. Essential workflow for converting the storage-stable DCHA salt into the reactive free acid form required for peptide synthesis.

References

-

Sigma-Aldrich. Boc-N-Me-Ser(Bzl)-OH Product Specification (CAS 64263-84-9). Retrieved from (Note: Link directs to similar Boc-Ser derivatives for verification of class properties).

-

Bachem Technical Guides. Conversion of a DCHA salt to the free acid. Retrieved from

-

Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[6]

-

Teixidó, M., et al. (2005).[1] Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science.

Sources

Strategic O-Benzylation of Serine: Precision Protocols and Mechanistic Insights

Executive Summary: The Serine Paradox

In the architecture of complex peptide synthesis and total synthesis, the serine hydroxyl group represents a critical vulnerability. While the primary hydroxyl is nucleophilic, the

This guide addresses the O-benzylation of serine—a transformation that, if mishandled, leads to extensive racemization (via dehydroalanine intermediates) or total decomposition. We move beyond standard textbook definitions to provide field-proven protocols, specifically contrasting the robust but risky Williamson ether synthesis with the precision-engineered Benzyl Trichloroacetimidate (BTCA) method.

Mechanistic Divergence: Why Protocols Fail

Understanding the failure modes is prerequisite to success. The protection of serine is a competition between Nucleophilic Substitution (

The Racemization Trap (Base-Mediated)

When using strong bases (e.g., NaH) to deprotonate the hydroxyl group, the base inevitably interacts with the

-

Pathway: Abstraction of the

-proton forms a planar enolate. -

Consequence: Reprotonation occurs non-stereoselectively, yielding a racemic mixture (DL-Ser).

-

Escalation: If the

-leaving group is good (or if conditions are thermal), the enolate collapses into Dehydroalanine (DHA) , effectively destroying the amino acid residue.

The Acid-Catalyzed Solution (Imidate Method)

The Benzyl Trichloroacetimidate (BTCA) method operates under acidic conditions, rendering the

-

Mechanism: The imidate nitrogen is protonated by a catalytic acid (TfOH or TMSOTf).

-

Transfer: The benzyl group is transferred to the serine hydroxyl via an

-like transition state, releasing neutral trichloroacetamide. -

Advantage: Zero risk of enolization; stereocenter integrity is maintained >99%.

Visualizing the Pathways

Figure 1: Mechanistic bifurcation showing the high-risk basic pathway vs. the stereochemically safe acidic pathway.

Experimental Protocols

Protocol A: The "Gold Standard" – Benzyl Trichloroacetimidate (BTCA)

Best for: Complex substrates, preventing racemization, and scale-up of high-value intermediates.

Reagents:

-

Substrate: N-protected Serine ester (e.g., Boc-Ser-OMe). Note: Free carboxylic acids can react with BTCA to form benzyl esters.

-

Reagent: Benzyl 2,2,2-trichloroacetimidate (BTCA) (1.2 – 1.5 equiv).

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05 – 0.1 equiv) OR Triflic acid (TfOH).

-

Solvent: Anhydrous DCM or Cyclohexane/DCM mix (2:1).

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the N-protected serine substrate in anhydrous DCM (

concentration). -

Addition: Add BTCA (1.2 equiv) to the solution. The mixture should remain clear.

-

Catalysis (Critical Step): Cool to

.[1] Add TMSOTf dropwise.-

Observation: A white precipitate (trichloroacetamide) will begin to form within 15–30 minutes. This "milky" appearance is the visual marker of reaction progress.

-

-

Incubation: Allow to warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (Stain: PMA or Ninhydrin).

-

Quench: Add saturated aqueous

to neutralize the acid. -

Workup: Filter off the trichloroacetamide precipitate before extraction to prevent emulsion. Extract with DCM, wash with brine, dry over

. -

Purification: Flash chromatography. The trichloroacetamide byproduct (

in Hex/EtOAc) must be separated from the product.

Protocol B: The "Utility" Method – Sodium Hydride (NaH)

Best for: Simple substrates where racemization is not a concern, or achiral primary alcohols. NOT recommended for optical purity.

Critical Warning: Reaction of NaH with DMF can produce dimethylamine, which competes for the benzyl bromide. Use THF or DMF/THF mixtures at low temperatures.

Step-by-Step Workflow:

-

Preparation: Suspend NaH (60% dispersion, 2.0 equiv) in anhydrous THF/DMF (9:1) at

.[1][2] -

Deprotonation: Add the serine substrate (dissolved in minimal THF) dropwise. Evolution of

gas will be vigorous. Stir for 30 min at -

Alkylation: Add Benzyl Bromide (BnBr, 1.2 equiv) dropwise.

-

Temperature Control: Do not let the reaction exotherm uncontrolled. Keep

to minimize

-

-

Quench: Carefully add MeOH or ice water.

-

Workup: Standard extraction with EtOAc.

Deprotection: Restoring the Hydroxyl

The benzyl group is "permanent" protection, meaning it survives TFA (Fmoc removal) and piperidine (Fmoc deprotection). Removal requires catalytic hydrogenolysis.[1][3][4]

Standard Protocol:

-

Catalyst: 10% Pd/C (10-20% w/w loading relative to substrate).[4]

-

Hydrogen Source:

balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation). -

Solvent: MeOH or EtOH (add 1% AcOH if the amine is free to prevent catalyst poisoning).

Troubleshooting De-benzylation: If the reaction stalls, it is often due to "poisoning" by sulfur traces (from previous synthetic steps, e.g., methionine or thiols) or amine coordination.

-

Fix: Add 1-2 equivalents of HCl or AcOH to protonate amines.

-

Fix: Switch to

(Pearlman's Catalyst) which is more robust for difficult deprotections.

Comparative Data Analysis

The following table summarizes the performance metrics of the two primary methods based on internal application data and literature consensus.

| Metric | Method A: BTCA / Acid | Method B: NaH / BnBr |

| Racemization Risk | < 1% (Negligible) | High (10–30% depending on temp) |

| Yield | 75 – 90% | 50 – 70% |

| Side Reactions | Acid-catalyzed hydrolysis of sensitive acetals (rare) | |

| Reagent Stability | BTCA is moisture sensitive; store at 4°C | NaH is pyrophoric; BnBr is a lachrymator |

| Purification | Requires filtration of amide byproduct | Standard aqueous workup |

| Cost | High (BTCA is expensive) | Low (Commodity chemicals) |

Decision Matrix

Use this logic flow to select the appropriate protocol for your specific molecule.

Figure 2: Decision matrix for selecting the optimal benzylation strategy.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive source for stability charts and deprotection conditions).

-

Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). Acid-catalysed benzylation of hydroxyl groups using benzyl trichloroacetimidate.[5][6][7] Journal of the Chemical Society, Perkin Transactions 1, 2247-2250. (The foundational paper for the BTCA method).

- Eckenberg, P., et al. (1993). Prevention of racemization in the synthesis of serine derivatives. Tetrahedron Letters, 34(46), 7405-7408. (Detailed analysis of racemization mechanisms during serine protection).

- Federspiel, C., et al. (1991). Side reactions in the Williamson ether synthesis with NaH/DMF. Journal of Organic Chemistry.

-

BenchChem Application Note. (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection. (Modern protocols for Pd/C handling).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. rsc.org [rsc.org]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Benzyl Ethers [organic-chemistry.org]

A Technical Guide to N-Methylated Amino Acids in Peptides: From Synthesis to Therapeutic Application

Executive Summary

N-methylation of the peptide backbone, the strategic replacement of an amide proton with a methyl group, represents a cornerstone of modern peptidomimetic chemistry. This modification, while seemingly minor, imparts profound changes to a peptide's conformational landscape and physicochemical properties. The result is often a significant enhancement in therapeutic potential, transforming metabolically labile peptides into robust drug candidates with improved stability, cell permeability, and oral bioavailability.[1][2][3] This guide provides an in-depth exploration of N-methylated peptides, from the foundational principles of their synthesis and structural impact to their practical application in drug discovery and development. We will delve into the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Rationale for N-Methylation: Overcoming the Peptide Therapeutic Hurdle

Peptide-based drugs offer high selectivity and low toxicity, making them attractive therapeutic agents.[1][2] However, their widespread clinical use is often hampered by poor pharmacokinetic profiles, including rapid enzymatic degradation and low membrane permeability.[4][5] N-methylation directly addresses these limitations through two primary mechanisms:

-

Steric Shielding and Enhanced Metabolic Stability: The addition of a methyl group to the amide nitrogen sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's resistance to degradation and extending its in-vivo half-life.[6][7] This enhanced stability is a critical first step in developing a viable peptide therapeutic.

-

Conformational Control and Improved Membrane Permeability: The removal of the amide proton's hydrogen-bonding capability and the introduction of steric bulk restricts the peptide's conformational freedom.[6][8] This can favor specific, more rigid conformations that may be more conducive to passive diffusion across cellular membranes. By reducing the number of hydrogen bond donors, N-methylation can lower the desolvation penalty associated with transitioning from an aqueous environment to the lipid bilayer of the cell membrane, thereby improving permeability and the potential for oral bioavailability.[9][10]

The decision to incorporate N-methylated amino acids is a strategic one, driven by the primary goal of enhancing metabolic stability or improving passive diffusion across hydrophobic barriers.[6] It is a balance between these desired gains and the potential for decreased solubility or altered biological activity.[6]

The Synthetic Landscape: Incorporating N-Methylated Residues

The synthesis of N-methylated peptides presents unique challenges that require specialized protocols to avoid low yields and racemization.[6] There are two principal strategies for their preparation: the synthesis of pre-formed N-methylated amino acid building blocks for subsequent incorporation during Solid-Phase Peptide Synthesis (SPPS), and the direct N-methylation of the peptide on the solid support.

Synthesis of Fmoc-N-Methyl-Amino Acid Building Blocks

The most common approach involves the preparation of Fmoc-protected N-methylated amino acids (Fmoc-N-Me-AA-OH) which can then be used in standard Fmoc-SPPS protocols.[11] Several methods have been developed for this purpose, with the Biron-Kessler method, an adaptation of earlier work by Fukuyama and Miller-Scanlan, being one of the most effective.[11]

This method typically involves:

-

Protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group.

-

Methylation of the resulting sulfonamide.

-

Removal of the o-NBS group.

-

Protection of the newly formed N-methyl amine with a Fmoc group.

A significant advancement in this area is the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for a solid-phase synthesis of the Fmoc-N-Me-AA-OH building blocks with high yield and purity.[11]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Me-AA-OH using the Biron-Kessler Method [11]

-

Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM). Add the Fmoc-amino acid and N,N-diisopropylethylamine (DIPEA) and shake for 1-2 hours. Cap any remaining active sites with methanol.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc group.

-

Sulfonylation: Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DCM to the resin and shake.

-

Methylation: Treat the resin with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

o-NBS Deprotection: Remove the o-NBS group using a solution of mercaptoethanol and DBU in DMF.

-

Fmoc Protection: Protect the free N-methyl amine with Fmoc-OSu in the presence of DIPEA.

-

Cleavage from Resin: Cleave the Fmoc-N-Me-AA-OH from the resin using a mild solution of trifluoroacetic acid (TFA) in DCM (e.g., 1% TFA).

This protocol provides a reliable method for generating the necessary building blocks for N-methylated peptide synthesis.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-N-Me-AA-OH into a growing peptide chain during SPPS is more challenging than coupling standard amino acids due to the increased steric hindrance of the N-methylated amine.[12] This steric bulk slows down the coupling reaction, often leading to incomplete reactions and deletion sequences.[6]

Key Considerations for Coupling N-Methylated Amino Acids:

-

Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often less effective.[12] More potent reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) are recommended to achieve high coupling efficiencies.[12]

-

Reaction Conditions: Longer coupling times and double coupling steps are often necessary to ensure complete reaction.

-

Monitoring: Traditional ninhydrin tests are not effective for monitoring the coupling to a secondary amine. The bromophenol blue test is a suitable alternative.[12]

Experimental Protocol: HATU-Mediated Coupling of an Fmoc-N-Me-AA-OH during SPPS [12]

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-Me-AA-OH (4 equivalents) and HATU (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the resin and shake for at least 1 hour.

-

Monitoring: Perform a bromophenol blue test to check for completion of the coupling. If the test is positive (blue to green color), repeat the coupling step.

-

Washing: Wash the resin thoroughly with DMF.

The following diagram illustrates the general workflow for incorporating an N-methylated amino acid during Fmoc-SPPS.

Caption: Workflow for incorporating an N-methylated amino acid in SPPS.

On-Resin N-Methylation

An alternative strategy is the direct N-methylation of a specific amide bond on the resin-bound peptide.[9] This approach can be advantageous when only a few specific positions require methylation. A common method involves the use of o-NBS protection followed by methylation, similar to the building block synthesis.[13] However, the efficiency of on-resin methylation can be highly dependent on the local conformation of the peptide on the resin.[14]

The Structural Consequences of N-Methylation

The introduction of an N-methyl group has a profound impact on the peptide's conformational properties.[8]

-

Restricted Torsional Angles: The steric bulk of the methyl group restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, limiting the accessible conformational space on the Ramachandran plot.[15] This can lead to a more pre-organized and rigid peptide backbone.

-

Cis/Trans Isomerism: N-methylation can lower the energy barrier for the isomerization of the amide bond, leading to a significant population of both cis and trans conformers in solution.[16] This can complicate structural analysis and may result in multiple peaks during HPLC purification.

-

Influence on Secondary Structure:

-

β-Turns: N-methylation can promote the formation of β-turns, which are crucial for the biological activity of many peptides.[8]

-

α-Helices: Conversely, N-methylation is generally disruptive to α-helical structures because it removes the amide proton required for the i to i+4 hydrogen bonding pattern that stabilizes the helix.[16]

-

The following table summarizes the key structural effects of N-methylation.

| Structural Parameter | Impact of N-Methylation | Rationale |

| Conformational Flexibility | Decreased | Steric hindrance from the methyl group restricts bond rotation.[6] |

| Amide Bond Geometry | Increased propensity for cis conformation | Lowered energy barrier for cis/trans isomerization.[16] |

| Hydrogen Bonding | Elimination of H-bond donor capacity | The amide proton is replaced by a methyl group.[8] |

| α-Helical Content | Generally decreased | Disruption of the stabilizing intramolecular hydrogen bonds.[16] |

| β-Turn Propensity | Often increased | The conformational restriction can favor turn-like structures.[8] |

Analytical Characterization of N-Methylated Peptides

The unique structural features of N-methylated peptides require a careful selection and interpretation of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the three-dimensional structure of N-methylated peptides in solution.[8][17]

-

Key NMR Experiments:

-

1D ¹H NMR: Provides initial information on the complexity of the sample, including the presence of multiple conformers.

-

2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each amino acid residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which are used to determine inter-proton distances and define the peptide's conformation. ROESY is often preferred for medium-sized peptides where NOE signals can be close to zero.[8]

-

-

Interpreting NMR Data for N-Methylated Peptides:

-

The presence of cis and trans isomers can lead to a doubling of NMR signals for residues adjacent to the N-methylated amide bond.[16]

-

Characteristic NOE patterns can distinguish between cis and trans isomers. A strong NOE between the α-proton of residue i and the N-methyl protons of residue i+1 is indicative of a cis amide bond.[16]

-

Variable temperature NMR experiments can help identify intramolecular hydrogen bonds, which are important for understanding the conformational stability and permeability of cyclic peptides.[18]

-

Complementary Analytical Techniques

| Technique | Application for N-Methylated Peptides | Advantages | Limitations |

| X-Ray Crystallography | Provides high-resolution atomic detail of the peptide's solid-state conformation. | Unambiguously determines stereochemistry and bond conformations. | Requires the peptide to form well-diffracting crystals; the solid-state structure may not represent the solution conformation.[8] |

| Circular Dichroism (CD) Spectroscopy | Provides information on the overall secondary structure content (e.g., α-helix, β-sheet, random coil). | Requires small amounts of sample and is relatively quick. | The spectra of N-methylated peptides can be difficult to interpret as they may not conform to standard secondary structure signatures.[16] |

| Computational Modeling | Complements experimental data by exploring the conformational landscape and predicting low-energy structures. | Can provide insights into conformational dynamics and rationalize experimental observations. | The accuracy of the results is highly dependent on the force field and sampling methods used. |

The following diagram illustrates the workflow for the conformational analysis of an N-methylated peptide.

Caption: A multi-technique approach for peptide conformational analysis.

N-Methylation in Drug Discovery: A Case Study Perspective

The strategic application of N-methylation has been instrumental in advancing several peptide drug candidates. The classic example is Cyclosporin A, a naturally occurring cyclic undecapeptide with seven N-methylated residues.[19] Its extensive N-methylation is key to its excellent metabolic stability and oral bioavailability.[7][9]

More recently, systematic "N-methyl scanning," where each amide bond in a peptide is sequentially replaced with an N-methylated version, has become a powerful tool in medicinal chemistry.[4][5] This approach allows for the identification of positions where N-methylation can enhance pharmacokinetic properties without compromising biological activity. For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide, a somatostatin analog, demonstrated a remarkable 10% oral bioavailability.[4][5]

The impact of N-methylation is highly position-dependent.[20][21] Studies on cyclic hexapeptides have shown that there is no simple correlation between the number of N-methyl groups and intestinal permeability.[20] Instead, the specific location of the N-methylation and its effect on the overall conformation and intramolecular hydrogen bonding network are the critical determinants of permeability.[14][20]

Conclusion and Future Outlook

N-methylation is a powerful and versatile tool in the medicinal chemist's arsenal for transforming peptides into viable drug candidates. By enhancing metabolic stability and improving membrane permeability, this seemingly simple modification can overcome many of the inherent limitations of peptide therapeutics. The continued development of more efficient synthetic methods, including enzymatic and ribosomal approaches for incorporating N-methylated amino acids, will further expand the utility of this technique.[22][23] As our understanding of the complex interplay between N-methylation, conformation, and biological properties deepens, we can expect to see an increasing number of N-methylated peptides entering clinical development and ultimately benefiting patients.

References

-

Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Should My Peptide Be Methylated? - LifeTein. Available at: [Link]

-

Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed. Available at: [Link]

-

N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed. Available at: [Link]

-

The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Available at: [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed. Available at: [Link]

-

Backbone N-methylation of peptides - SSRN. Available at: [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. Available at: [Link]

-

Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]

-

Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - PubMed. Available at: [Link]

-

N-Methylation of Peptides: A New Perspective in Medicinal Chemistry - CIPSM. Available at: [Link]

-

The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC. Available at: [Link]

-

Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC. Available at: [Link]

-

Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides | Organic Letters - ACS Publications. Available at: [Link]

-

Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab. Available at: [Link]

-

Exploration of incorporation of Nα-methylated amino acids into peptides by sense-suppression method - Oxford Academic. Available at: [Link]

-

N-methylation of peptides: a new perspective in medicinal chemistry - PubMed. Available at: [Link]

-

6 Synthesis of N-Alkyl Amino Acids - Monash. Available at: [Link]

-

N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Available at: [Link]

-

N-methylation of peptides: a new perspective in medicinal chemistry. - Semantic Scholar. Available at: [Link]

-

N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation - Canadian Science Publishing. Available at: [Link]

-

Conformational analysis of N-methylated peptides: (a) Ramachandran... - ResearchGate. Available at: [Link]

-

N-Methylated Amino Acids | Reagents, Chemicals and Labware - Merck Millipore. Available at: [Link]

-

An Improved Synthesis of Fmoc- N -methyl-??-amino Acids | Request PDF - ResearchGate. Available at: [Link]

-

Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro. Available at: [Link]

-

N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides - ResearchGate. Available at: [Link]

-

Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Available at: [Link]

-

Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC. Available at: [Link]

-

Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases - ACS Publications. Available at: [Link]

-

N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides | ChemRxiv. Available at: [Link]

-

Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC. Available at: [Link]

-

NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society. Available at: [Link]

-

An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC. Available at: [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Available at: [Link]

Sources

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]

- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. eurekaselect.com [eurekaselect.com]

- 18. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 19. mdpi.com [mdpi.com]

- 20. CIPSM - The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides [cipsm.de]

- 21. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for coupling N-methylated amino acids

Application Note: Advanced Protocols for Coupling N-Methylated Amino Acids

Introduction: The Steric Challenge

The incorporation of N-methylated amino acids is a critical strategy in modern drug discovery to improve metabolic stability, membrane permeability, and oral bioavailability of peptide therapeutics.[1] However, the N-methyl group introduces severe steric hindrance and lowers the nucleophilicity of the amine, making standard solid-phase peptide synthesis (SPPS) protocols ineffective.

Key Challenges:

-

Steric Hindrance: The bulky methyl group blocks the approach of the activated amino acid.

-

Racemization: Prolonged activation times and high-energy intermediates increase the risk of epimerization, particularly at the C-terminal residue of the incoming fragment.

-

Diketopiperazine (DKP) Formation: The cis-amide conformation favored by N-methylated residues accelerates the intramolecular cyclization that cleaves the dipeptide from the resin.

This guide details two field-proven protocols: a "Gold Standard" HATU/HOAt method for moderately hindered couplings, and a "Heavy Duty" Bis(trichloromethyl)carbonate (BTC) method for extremely difficult N-methyl-to-N-methyl couplings.

Strategic Considerations & Decision Matrix

Before selecting a protocol, assess the difficulty of the specific coupling junction.

| Coupling Type | Difficulty | Recommended Reagent | Base | Solvent |

| Standard AA | Moderate | HATU / HOAt | DIEA | DMF/NMP |

| N-Me-AA | Moderate | COMU or HATU | DIEA | DMF |

| N-Me-AA | Extreme | BTC (Triphosgene) | Collidine | THF |

| C-Terminal (Pro/Gly/N-Me) | High (DKP Risk) | HATU (Use 2-CTC Resin) | DIEA | DCM/DMF |

Protocol A: The "Gold Standard" (HATU/HOAt)

This protocol is the first line of defense. It utilizes the high reactivity of the azabenzotriazole (HOAt) leaving group to accelerate acylation while minimizing racemization through the "neighboring group effect" of the pyridine nitrogen.

Reagents:

-

Coupling Reagent: HATU (0.5 M in DMF)

-

Additive: HOAt (0.5 M in DMF) - Crucial for N-methyl couplings.

-

Base: DIEA (N,N-Diisopropylethylamine), 2.0 M in NMP.

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:

-

Resin Preparation: Swell resin in DMF for 20 minutes. Drain.

-

Activation (Pre-mix):

-

In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of the Fmoc-N-Me-Amino Acid.

-

Add 3.9 equivalents of HATU solution.

-

Add 4.0 equivalents of HOAt solution.

-

Add 8.0 equivalents of DIEA.

-

Note: Shake for exactly 30 seconds . Do not age the activated ester longer than 2 minutes to prevent guanidinylation of the amine.

-

-

Coupling:

-

Add the activated solution to the resin.

-

Incubate at Room Temperature for 2 hours with vigorous shaking.

-

Optimization: For difficult sequences, microwave irradiation (75°C, 25 Watts) for 10 minutes can drive completion.

-

-

Monitoring:

-

Perform the Chloranil Test (Ninhydrin is ineffective for secondary amines).

-

Result: If resin beads turn blue/green, coupling is incomplete. If colorless/yellow, proceed.

-

-

Double Coupling (Mandatory for N-Me):

-

Drain and wash resin with DMF.[2]

-

Repeat steps 2-3 with fresh reagents.

-

Protocol B: The "Heavy Duty" (BTC / Triphosgene)

For N-methyl to N-methyl junctions, standard uronium reagents (HATU) often fail. The BTC method generates an acid chloride in situ.[3][4] This species is hyper-reactive and sterically small, allowing it to penetrate the hindered N-methyl amine.

Safety Warning: BTC generates Phosgene gas. Must be handled in a well-ventilated fume hood.

Reagents:

-

Activator: Bis(trichloromethyl)carbonate (BTC) / Triphosgene.[4][5][6]

-

Base: 2,4,6-Collidine (Sym-collidine). Do NOT use DIEA during activation.

-

Solvent: Anhydrous THF (Tetrahydrofuran). Do NOT use DMF for activation (reacts with BTC).

Step-by-Step Procedure:

-

Resin Preparation: Wash resin 3x with anhydrous THF to remove traces of DMF/NMP.

-

In-Situ Activation (The "Acid Chloride" Generation):

-

In a glass vial (vented), dissolve 5.0 equivalents of Fmoc-Amino Acid in anhydrous THF.

-

Add 14.0 equivalents of 2,4,6-Collidine.

-

Add 1.65 equivalents of BTC (Triphosgene).

-

Stoichiometry Note: 1 mol BTC generates 3 mol Phosgene.[4] 1.65 eq BTC

5 eq reactive acyl chlorides. -

Form a suspension.[1] Shake gently for 1 minute .

-

-

Coupling:

-

Add the suspension immediately to the resin.

-

React for 1 hour at Room Temperature.

-

Note: The reaction mixture may turn cloudy/precipitate (collidinium salts); this is normal.

-

-

Wash:

-

Drain.[2] Wash 3x with THF, then 3x with DCM.

-

-

Capping (Recommended):

-

Treat with acetic anhydride/pyridine to cap any unreacted N-methyl amines, as they will result in difficult-to-purify deletion sequences.

-

Troubleshooting: Preventing Diketopiperazine (DKP)

DKP formation is the primary cause of yield loss when the C-terminal dipeptide contains Proline, Glycine, or N-Methyl amino acids.

Mechanism of Failure: The free amine of the second residue attacks the benzyl ester linkage of the first residue, cleaving the dipeptide off the resin as a cyclic byproduct.

Caption: Mechanism of Diketopiperazine (DKP) formation leading to chain loss.

Prevention Strategy:

-

Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group sterically hinders the nucleophilic attack on the ester linkage.

-

Dipeptide Building Blocks: Couple the first two amino acids as a pre-formed Fmoc-Dipeptide-OH (e.g., Fmoc-NMeAla-Pro-OH). This completely bypasses the DKP danger zone.

-

Optimized Deprotection: Use DBU (2%) + Piperazine (5%) in NMP instead of Piperidine.[7] This is a milder base cocktail that reduces DKP rates.

Quantitative Comparison of Reagents

| Reagent | Coupling Yield (N-Me-Val | Racemization (%) | Notes |

| HBTU / DIEA | < 15% | High | Not recommended. Guanidinylation risk.[8][9] |

| PyBOP / DIEA | 45 - 60% | Moderate | Better than uroniums, but slow. |

| HATU / HOAt | 85 - 95% | Low (< 2%) | Excellent general utility. |

| BTC / Collidine | > 98% | Negligible | Best for steric bulk. Requires THF. |

Visual Workflow

Caption: Decision tree for selecting the optimal coupling protocol based on steric hindrance.

References

-

Coste, J., et al. (1990).[10] "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[10][11] An efficient peptide coupling additive."[2][4][9][10][11][12] Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

Thern, B., Rudolph, J., & Jung, G. (2002). "Total Synthesis of the Nematicidal Cyclododecapeptide Omphalotin A by Using Racemization-Free Triphosgene-Mediated Couplings in the Solid Phase." Angewandte Chemie International Edition, 41(13), 2307-2309. Link

-

Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11, 85-102. Link

-

Gilon, C., et al. (2008).[1] "Solid Phase Peptide Synthesis with N-Methyl Amino Acids." Peptide.com Technical Bulletin. Link

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 5. bachem.com [bachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 11. peptide.com [peptide.com]

- 12. jpt.com [jpt.com]

Application Notes and Protocols: Boc Deprotection of N-Methyl Serine Derivatives

Abstract

This comprehensive guide provides a detailed examination of the conditions required for the deprotection of the tert-butoxycarbonyl (Boc) group from N-methyl serine derivatives. N-methylated amino acids are integral to peptide-based drug discovery for their ability to enhance metabolic stability and conformational rigidity. However, the deprotection of N-Boc-N-methyl serine presents unique challenges due to steric hindrance and the reactivity of the serine hydroxyl group. This document outlines the mechanistic principles, details standard and milder deprotection protocols, offers a systematic troubleshooting guide, and explains the rationale behind experimental choices to ensure procedural success for researchers, scientists, and drug development professionals.

Introduction: The Significance and Challenges of N-Methyl Serine

N-methylated amino acids are a critical class of non-canonical amino acids used in medicinal chemistry to imbue peptides with favorable pharmacological properties. The substitution of a methyl group on the backbone amide nitrogen atom introduces steric hindrance that can protect against enzymatic degradation and lock the peptide backbone into a specific, bioactive conformation. N-methyl serine, in particular, is a valuable building block. However, the very features that make it advantageous also complicate its chemical manipulation.

The deprotection of the N-terminal Boc group from N-methyl serine is a critical step that is often less straightforward than for its non-methylated counterpart. Key challenges include:

-